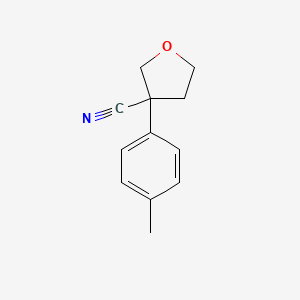
Octahydroindolizine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroindolizine-5-carboxylic acid is a heterocyclic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a fully saturated indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of indolizine derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the indolizine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have distinct chemical and physical properties.
Scientific Research Applications
Octahydroindolizine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research has indicated that certain derivatives of this compound possess pharmacological activities, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of octahydroindolizine-5-carboxylic acid and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Indolizine: The parent compound, which lacks the full saturation and carboxylic acid group.
Indole: Another related compound with a different ring structure and chemical properties.
Pyrrole: A simpler heterocyclic compound that shares some structural similarities.
Uniqueness: Octahydroindolizine-5-carboxylic acid is unique due to its fully saturated ring system and the presence of the carboxylic acid group
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6H2,(H,11,12) |
InChI Key |
BRUFDUWNUGXYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN2C(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride](/img/structure/B13236338.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)



![(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13236361.png)
methanol](/img/structure/B13236366.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13236377.png)
![[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13236382.png)

![2-[(2,3-Difluorophenyl)methyl]oxirane](/img/structure/B13236422.png)


